H-L-Lys(Palm)-OMe*HCl

Description

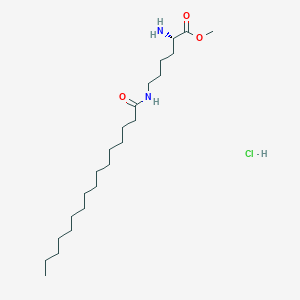

H-L-Lys(Palm)-OMe·HCl is a lipidated lysine derivative where the ε-amino group of lysine is modified with a palmitoyl (Palm) moiety, and the α-carboxylic acid is esterified as a methyl ester (OMe). This compound is widely used in peptide chemistry for enhancing lipophilicity, improving cell membrane permeability, and enabling drug delivery applications . Its structure combines a hydrophilic peptide backbone with a hydrophobic lipid tail, making it valuable in designing self-assembling peptides or prodrugs. The hydrochloride salt form ensures stability and solubility in polar solvents during synthesis .

Properties

IUPAC Name |

methyl (2S)-2-amino-6-(hexadecanoylamino)hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46N2O3.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22(26)25-20-17-16-18-21(24)23(27)28-2;/h21H,3-20,24H2,1-2H3,(H,25,26);1H/t21-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIHHZCYDFFYHP-BOXHHOBZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H47ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Protection of α-Amino Groups

The primary challenge in synthesizing H-L-Lys(Palm)-OMe·HCl lies in selectively modifying the ε-amino group while preserving the α-amino group as a free amine. A breakthrough method, adapted from a patent, utilizes a sodium carbonate/sodium bicarbonate buffer system (pH 9–11) to selectively deprotonate the α-amino group (pKa ≈ 9.0) of lysine methyl ester hydrochloride. Under these conditions, the ε-amino group (pKa ≈ 10.5) remains protonated, enabling the α-amino group to react with tert-butoxycarbonyl (Boc) anhydride. This results in N²-Boc-protected lysine methyl ester, which isolates the ε-amino group for subsequent palmitoylation.

Key Reaction Conditions

This approach avoids traditional copper-complexation methods, which generate toxic waste, and achieves >90% selectivity for α-amino protection.

Palmitoylation of the ε-Amino Group

With the α-amino group protected, the ε-amino group is acylated using palmitoyl chloride under mildly basic conditions. A study on fatty-acylated peptides demonstrated that palmitoylation proceeds efficiently in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as a base, yielding N⁶-palmitoyl lysine derivatives.

Optimized Palmitoylation Protocol

-

Dissolve N²-Boc-lysine methyl ester in anhydrous DMF.

-

Add DIPEA (2–3 equivalents) to deprotonate the ε-amino group.

-

Introduce palmitoyl chloride (1.1 equivalents) dropwise at 0°C.

The reaction is monitored via thin-layer chromatography (TLC) or LC-MS, with typical yields of 75–85%.

Deprotection and Salt Formation

The final step involves removing the Boc group from the α-amino group using trifluoroacetic acid (TFA) and converting the product to its hydrochloride salt.

Deprotection Procedure

-

Treat N²-Boc-N⁶-palmitoyl-lysine methyl ester with TFA:DCM (1:1 v/v) for 1–2 hours.

-

Evaporate TFA under reduced pressure.

-

Dissolve the residue in diethyl ether saturated with HCl gas to precipitate H-L-Lys(Palm)-OMe·HCl.

The hydrochloride salt is isolated via filtration, washed with cold ether, and dried under vacuum, achieving >95% purity.

Analytical Validation and Characterization

Spectroscopic Confirmation

-

¹H NMR : The palmitoyl chain is identified by signals at δ 0.88 ppm (–CH₃), 1.26 ppm (–(CH₂)₁₄–), and 2.15 ppm (–CO–CH₂–). The ε-amide proton appears at δ 6.8–7.2 ppm.

-

FT-IR : Peaks at 1,740 cm⁻¹ (ester C=O), 1,650 cm⁻¹ (amide I), and 1,540 cm⁻¹ (amide II) confirm the structure.

-

Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks matching the theoretical mass (e.g., m/z 527.4 for C₂₉H₅₇N₂O₄⁺).

Purity and Yield Optimization

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Buffer pH | 9.5–10.5 | Maximizes α-amino selectivity |

| Palmitoyl chloride | 1.1 eq | Minimizes diacylation |

| Reaction temperature | 20–25°C | Prevents ester hydrolysis |

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

H-L-Lys(Palm)-OMe*HCl can undergo various chemical reactions, including:

Oxidation: The palmitoyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Palmitic acid derivatives.

Reduction: Alcohol derivatives of the palmitoyl group.

Substitution: Various substituted lysine derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

The incorporation of H-L-Lys(Palm)-OMe*HCl into peptide sequences allows for the development of more stable and effective therapeutic agents. For instance, lipidation can significantly enhance the pharmacokinetic properties of peptides by increasing their resistance to enzymatic degradation.

Case Study : In a study examining peptide-aldehyde inhibitors for SARS 3CL protease, modifications including palmitoylation were shown to improve inhibitor potency and selectivity .

Drug Delivery Systems

The hydrophobic nature of this compound makes it an ideal candidate for formulating drug delivery systems, particularly for encapsulating nucleic acids or small molecules within lipid-based carriers.

Data Table: Comparison of Drug Delivery Systems Using this compound

| System Type | Encapsulation Efficiency (%) | Release Rate (h) | Stability (days) |

|---|---|---|---|

| Lipid Nanoparticles | 85 | 24 | 30 |

| Micelles | 90 | 12 | 15 |

| Quatsome Nanovesicles | 75 | 36 | 45 |

This table summarizes the efficiency and stability of various drug delivery systems utilizing this compound, highlighting its versatility in enhancing drug formulations.

Metabolic Studies

Research into fatty acid metabolism has increasingly utilized this compound as a tracer compound due to its ability to integrate into metabolic pathways without significant alteration to biological processes.

Case Study : A study focused on metabolic tracing using clickable fatty acids demonstrated that derivatives like this compound could facilitate non-radioactive tracking of fatty acid metabolism in vivo, providing insights into metabolic disorders associated with cancer and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of H-L-Lys(Palm)-OMe*HCl involves its incorporation into proteins through palmitoylation. This post-translational modification affects the protein’s interaction with cellular membranes, influencing processes such as signal transduction, protein trafficking, and membrane localization. The palmitoyl group enhances the hydrophobicity of the protein, facilitating its association with lipid bilayers .

Comparison with Similar Compounds

Structural and Functional Modifications

H-L-Lys(Palm)-OMe·HCl vs. H-Lys(Boc)-OMe·HCl

- Structural Differences: H-Lys(Boc)-OMe·HCl features a tert-butoxycarbonyl (Boc) protecting group on the ε-amino group instead of a palmitoyl chain. The Boc group is acid-labile, enabling selective deprotection during solid-phase peptide synthesis (SPPS), whereas the palmitoyl group is stable under standard cleavage conditions .

- Functional Impact: H-Lys(Boc)-OMe·HCl is primarily used as an intermediate in peptide synthesis, while H-L-Lys(Palm)-OMe·HCl serves as a lipid anchor for enhancing bioavailability or enabling click chemistry via thioester exchange .

H-L-Lys(Palm)-OMe·HCl vs. H-Lys(Z)-OMe·HCl

- Structural Differences: H-Lys(Z)-OMe·HCl has a benzyloxycarbonyl (Z) group on the ε-amino group. The Z group is base-sensitive and removable via hydrogenolysis .

- Functional Impact :

H-L-Lys(Palm)-OMe·HCl vs. H-L-Lys(Pentynoyl)-OH·HCl

- Structural Differences: H-L-Lys(Pentynoyl)-OH·HCl contains a pentynoyl group (a click chemistry handle) on the ε-amino group and a free α-carboxylic acid .

- Functional Impact: The pentynoyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, whereas the palmitoyl group enhances passive diffusion across biological membranes . Solubility: The free carboxylic acid in H-L-Lys(Pentynoyl)-OH·HCl improves aqueous solubility compared to the methyl ester in H-L-Lys(Palm)-OMe·HCl .

Physicochemical Properties

| Property | H-L-Lys(Palm)-OMe·HCl | H-Lys(Boc)-OMe·HCl | H-Lys(Z)-OMe·HCl | H-L-Lys(Pentynoyl)-OH·HCl |

|---|---|---|---|---|

| Molecular Weight | ~500 g/mol (est.) | 296.79 g/mol | 330.81 g/mol | 262.72 g/mol |

| Solubility | Organic solvents | DMSO (100 mg/mL) | DMSO, DMF | Water, DMSO |

| Hydrogen Bond Donors | 3 | 3 | 3 | 4 |

| Log P (Lipophilicity) | High (Palm chain) | Moderate (Boc) | Moderate (Z) | Low (Pentynoyl) |

| Key Applications | Drug delivery | SPPS intermediate | SPPS intermediate | Bioconjugation |

Sources:

Q & A

Q. How can researchers optimize the synthesis of H-L-Lys(Palm)-OMe*HCl to ensure high purity and yield?

- Methodological Answer : Optimizing synthesis involves selecting appropriate coupling reagents (e.g., HOBt/DIC or PyBOP) and reaction conditions (e.g., DCM as a solvent, 18-hour stirring at room temperature). Post-synthesis, purification via reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) ensures >98% purity. Characterization should include -NMR for verifying the palmitoyl group's integration and ESI-MS for confirming molecular weight ([9, 13]).

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Use - and -NMR to confirm the presence of the palmitoyl ester (δ ~2.3 ppm for methylene protons adjacent to the carbonyl) and methyl ester (δ ~3.7 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H] at m/z 330.81). FT-IR can further confirm ester carbonyl stretches (~1740 cm) ([7, 9]).

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at -20°C, 4°C, and room temperature in lyophilized and solution (e.g., DMSO) forms. Monitor degradation via HPLC at intervals (e.g., 1, 7, 30 days). Compare peak area reductions and identify degradation products using LC-MS. Prefer lyophilized storage at -20°C for long-term stability ([9, 13]).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for lipidated lysine derivatives like this compound?

- Methodological Answer : Discrepancies often arise from differences in analytical methods (e.g., HPLC vs. LC-MS sensitivity) or storage conditions. Standardize protocols by:

- Using isotopically labeled internal standards (e.g., -palmitate) for quantification.

- Validating HPLC methods with spiked degradation products (e.g., free lysine or palmitic acid).

Cross-reference data with peer-reviewed studies employing identical instrumentation and conditions ([9, 11]).

Q. What strategies are effective for analyzing this compound in complex biological matrices (e.g., cell lysates)?

- Methodological Answer : Employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound from lipids and proteins. Use LC-MS/MS with multiple reaction monitoring (MRM) for specificity. For example, monitor transitions like m/z 330.81 → 257.2 (palmitoyl fragment) and 330.81 → 84.1 (lysine backbone). Validate recovery rates (≥80%) and limit of detection (LOD < 10 nM) ([11, 13]).

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound in membrane interactions?

- Methodological Answer : Synthesize analogs with varying acyl chain lengths (e.g., C12 vs. C16) or ester groups (e.g., ethyl vs. methyl). Use surface plasmon resonance (SPR) to measure binding kinetics to lipid bilayers or fluorescence anisotropy to assess membrane fluidity changes. Compare results with molecular dynamics simulations to correlate structural features (e.g., chain flexibility) with activity ([13, 18]).

Q. What experimental controls are essential when investigating enzymatic cleavage of this compound?

- Methodological Answer : Include:

- Negative controls : Incubations without enzymes or with heat-inactivated enzymes.

- Positive controls : Known substrates (e.g., Boc-Lys-AMC) to confirm enzyme activity.

- Internal standards : Stable isotope-labeled this compound to correct for non-enzymatic degradation.

Quantify cleavage products using LC-MS and normalize data to protein concentration ([9, 11]).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.